

A Technical Guide to the Spectroscopic Signature of 2-Methylazetidine

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Compound of Interest

Compound Name: 2-Methylazetidine

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Abstract: This document provides a comprehensive analysis of the key spectroscopic data for **2-methylazetidine**, a saturated four-membered heterocycle of interest in synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. Each section includes an in-depth interpretation of the spectral data, causality behind the observed signals, and standardized protocols for data acquisition. The synthesis of this information serves as a self-validating reference for the structural elucidation and quality control of **2-methylazetidine**.

Introduction: The Structural Landscape of 2-Methylazetidine

Azetidines are a valuable class of strained, four-membered nitrogen-containing heterocycles.^[1] Their unique conformational constraints and ability to serve as bioisosteric replacements for other functional groups have made them increasingly important motifs in drug discovery. **2-Methylazetidine**, with the chemical formula C₄H₉N, is a foundational member of this class.^[2] Its simple substitution pattern provides a clear and instructive model for understanding the spectroscopic behavior of the azetidine ring system.

Accurate characterization through spectroscopic methods is critical for confirming the identity, purity, and structure of such molecules. This guide synthesizes data from established spectral databases and the principles of chemical spectroscopy to provide an authoritative overview of the ¹H NMR, ¹³C NMR, IR, and MS data for **2-methylazetidine**.

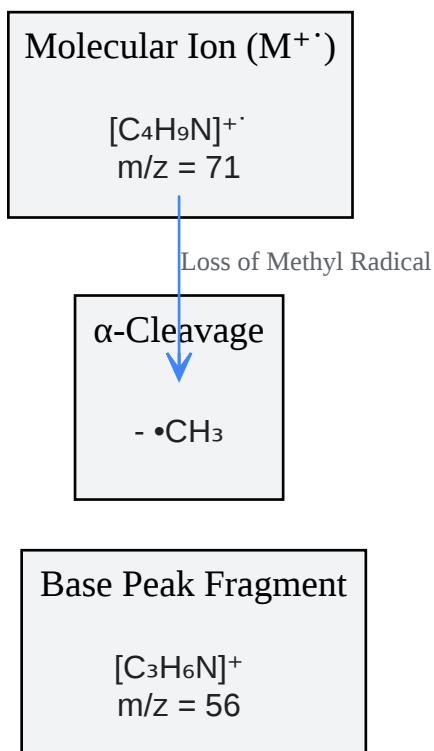
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-methylazetidine**, both ^1H and ^{13}C NMR provide unambiguous confirmation of its structure.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-methylazetidine** is characterized by distinct signals for the methyl group, the methine proton at the C2 position, and the diastereotopic protons on the C3 and C4 carbons of the azetidine ring. The strained nature of the four-membered ring and the influence of the nitrogen atom are key factors determining the chemical shifts and coupling patterns.

Molecular Structure and Proton Assignments for ^1H NMR



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Caption: Primary fragmentation of **2-methylazetidine** via α -cleavage.

Standard Protocol for MS Data Acquisition (GC-EI-MS)

- Sample Preparation: Prepare a dilute solution of **2-methylazetidine** (~100 ppm) in a volatile solvent such as dichloromethane or methanol.
- Gas Chromatography (GC):
 - Inject 1 μ L of the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms).
 - Use a temperature program, for example: hold at 40°C for 2 min, then ramp to 250°C at 10°C/min.
- Mass Spectrometry (MS):
 - The GC eluent is directed into the ion source of the mass spectrometer.
 - Use a standard electron ionization energy of 70 eV.
 - Scan a mass range of m/z 35-200.
- Data Analysis: Identify the peak corresponding to **2-methylazetidine** in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The spectroscopic data for **2-methylazetidine** provides a unique and definitive fingerprint for its chemical structure. The ^1H and ^{13}C NMR spectra confirm the connectivity and electronic environment of the C-H framework. IR spectroscopy validates the presence of key N-H and C-H functional groups, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by α -cleavage. Together, these techniques provide a robust, self-validating system for the unambiguous identification and characterization of this important heterocyclic compound.

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